The synthesis of Lurasidone Piperazine N-Oxide involves several key steps that typically include the formation of intermediates through specific chemical reactions. A notable industrial synthesis method begins with (1R,2R)-cyclohexane-1,2-diyldimethanol and 3-(piperazin-1-yl)benzo[d]isothiazole as starting materials. The process can be summarized as follows:
This synthesis pathway emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yield and purity.
Lurasidone Piperazine N-Oxide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C_24H_27N_3O_2S, with a molecular weight of approximately 425.55 g/mol.
The structure includes:
The stereochemistry of the compound is crucial for its biological activity, as different stereoisomers can exhibit significantly different effects .
Lurasidone Piperazine N-Oxide participates in various chemical reactions that are essential for its synthesis and potential modification. Key reactions include:
These reactions are critical for understanding both the chemical behavior of Lurasidone Piperazine N-Oxide and its metabolic pathways.
Lurasidone Piperazine N-Oxide exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin receptors (5-HT2A). This dual action is believed to contribute to its efficacy in treating symptoms of schizophrenia and bipolar disorder.
The mechanism involves:
Pharmacokinetic studies indicate that Lurasidone has a rapid absorption rate with peak plasma concentrations achieved within approximately 0.7 hours post-administration. Its bioavailability is relatively low (<12%), but food intake can significantly enhance absorption .
Lurasidone Piperazine N-Oxide exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and influence its therapeutic effectiveness.
Lurasidone Piperazine N-Oxide is primarily utilized in clinical settings for:
Additionally, research continues into enhancing the solubility and stability of Lurasidone formulations through various chemical modifications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: